molecular formula C8H12Cl2N2O2 B14025410 (S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B14025410
M. Wt: 239.10 g/mol
InChI Key: CEYSGWSRPMEIMV-ILKKLZGPSA-N
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Description

(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a pyridin-2-yl group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of magnetically recoverable catalysts can enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Pyridin-2-yl-methanones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

    Heterocyclic Compounds: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride stands out due to its specific stereochemistry and the presence of both an amino group and a pyridin-2-yl group. This unique combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m0../s1

InChI Key

CEYSGWSRPMEIMV-ILKKLZGPSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl.Cl

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl

Origin of Product

United States

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